N'-[(E)-(4-methoxyphenyl)methylidene]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbohydrazide
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Overview
Description
N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-1,3,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-1,3,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE typically involves the condensation of 4-methoxybenzaldehyde with 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-1,3,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-1,3,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-1,3,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that inhibit enzyme activity. Additionally, its Schiff base structure allows it to participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXY-1-NAPHTHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXY-1-NAPHTHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-1,3,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of a methoxy group and a pyrido[2,3-d]pyrimidine core. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H19N5O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,7-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H19N5O4/c1-11-14(9-15-16(21-11)23(2)19(27)24(3)18(15)26)17(25)22-20-10-12-5-7-13(28-4)8-6-12/h5-10H,1-4H3,(H,22,25)/b20-10+ |
InChI Key |
BIQRKXLZZGLDER-KEBDBYFISA-N |
Isomeric SMILES |
CC1=C(C=C2C(=N1)N(C(=O)N(C2=O)C)C)C(=O)N/N=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=C(C=C2C(=N1)N(C(=O)N(C2=O)C)C)C(=O)NN=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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